Product packaging for Fmoc-Phe(3,4-DiF)-OH(Cat. No.:CAS No. 198560-43-9)

Fmoc-Phe(3,4-DiF)-OH

Cat. No.: B557929
CAS No.: 198560-43-9
M. Wt: 423.4 g/mol
InChI Key: IHSYIDJNVXPQRM-QFIPXVFZSA-N
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Description

Significance of Fluorinated Amino Acids in Peptidomimetics and Bioconjugation Research

The use of fluorinated amino acids is a powerful strategy in designing peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological profiles. nih.govacademie-sciences.fr Natural peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. nih.goviris-biotech.de The incorporation of fluorinated amino acids can address these shortcomings in several ways:

Enhanced Stability : The carbon-fluorine (C-F) bond is exceptionally strong, making fluorinated amino acids more resistant to enzymatic degradation by proteases. academie-sciences.frnumberanalytics.com This can significantly prolong the half-life of peptide-based drugs in the body.

Modulation of Physicochemical Properties : Fluorination increases lipophilicity, which can improve a peptide's ability to cross cell membranes. numberanalytics.com It also alters the acidity (pKa) of nearby functional groups, which can influence binding interactions with biological targets. numberanalytics.comenamine.net

Conformational Control : The electronegativity and size of fluorine can impose specific conformational constraints on the peptide backbone. enamine.netnih.gov This can lock the peptide into a bioactive conformation, leading to higher potency and selectivity for its target. enamine.net For instance, fluorination can stabilize secondary structures like helices and β-turns. academie-sciences.friris-biotech.de

Probes for Mechanistic Studies : The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. academie-sciences.frbeilstein-journals.org Since fluorine is virtually absent in biological systems, incorporating a ¹⁹F-labeled amino acid provides a clean and highly sensitive spectroscopic window. beilstein-journals.org This allows researchers to study protein-ligand interactions, protein folding, and conformational changes in complex biological environments without interference from background signals. nih.govbeilstein-journals.orgmdpi.com

In bioconjugation, fluorinated amino acids serve as versatile handles for linking peptides to other molecules, such as imaging agents, drug payloads, or polymers, further expanding their utility in diagnostics and targeted therapies. chemimpex.com

Historical Context of Fluorine Incorporation into Amino Acids for Biological Applications

The journey of fluorinated amino acids in biological research began several decades ago, spurred by the broader rise of organofluorine chemistry. numberanalytics.com The first fluoride-containing drug, fludrocortisone, was developed in the mid-1950s, demonstrating that fluorine could dramatically improve the biological properties of molecules. iris-biotech.de Early research into fluorinated amino acids focused on their synthesis and their potential as enzyme inhibitors or metabolic antagonists. numberanalytics.combeilstein-journals.org

The initial challenge was the development of reliable synthetic methods to introduce fluorine into amino acid structures stereoselectively. acs.org As synthetic techniques advanced, a wider variety of fluorinated amino acids became accessible. numberanalytics.com The earliest successful incorporations into proteins were achieved in the late 1950s using bacterial systems that could take up and use fluorinated analogs in place of their natural counterparts. d-nb.info These pioneering studies laid the groundwork for using fluorinated amino acids to probe protein structure and function. Over the years, the applications have expanded significantly, from simply enhancing stability to enabling sophisticated imaging techniques like Positron Emission Tomography (PET) with ¹⁸F-labeled amino acids and detailed mechanistic studies using ¹⁹F NMR. nih.govbeilstein-journals.org

Scope and Research Imperatives for Fmoc-3,4-difluoro-L-phenylalanine Studies

Fmoc-3,4-difluoro-L-phenylalanine is at the forefront of several research areas, driven by the unique effects of its 3,4-difluoro substitution pattern. Current and future research is focused on several key imperatives:

Advanced Peptide Therapeutics : A primary goal is to use this building block to create next-generation peptide drugs with superior stability, cell permeability, and target affinity. chemimpex.comchemimpex.com Research focuses on its inclusion in peptides targeting protein-protein interactions, which are often characterized by large, flat interfaces where the unique properties of difluorophenylalanine can be advantageous. academie-sciences.fr

¹⁹F NMR Probes for Complex Systems : The two fluorine atoms in Fmoc-3,4-difluoro-L-phenylalanine can provide more complex and informative signals in ¹⁹F NMR studies. Researchers are leveraging this to gain deeper insights into protein dynamics, allosteric regulation, and the binding modes of drug candidates. mdpi.comacs.org

Smart Biomaterials and Hydrogels : The self-assembly properties of peptides containing Fmoc-3,4-difluoro-L-phenylalanine are a major area of investigation. smolecule.com Studies have shown that the specific placement of fluorine atoms affects the kinetics and morphology of hydrogel formation. smolecule.comnih.gov This opens up possibilities for creating injectable drug delivery systems, scaffolds for tissue engineering, and responsive "smart" materials that change their properties in response to environmental cues. smolecule.com

Deconvoluting Fluorine's Effects : A fundamental research imperative is to better understand how the precise positioning of fluorine atoms on the aromatic ring influences molecular packing, stability, and interactions. smolecule.comnih.gov Comparative studies, such as those between Fmoc-3,4-difluoro-L-phenylalanine and its isomers (e.g., Fmoc-3,5-difluoro-L-phenylalanine), are crucial for developing predictive models for the rational design of fluorinated biomolecules and materials. nih.gov

The table below summarizes some key physicochemical properties of L-phenylalanine and its fluorinated derivatives, illustrating the impact of fluorination.

PropertyL-Phenylalanine4-Fluoro-L-phenylalanine3,4-Difluoro-L-phenylalanine
Molecular Formula C₉H₁₁NO₂C₉H₁₀FNO₂C₉H₉F₂NO₂
Molecular Weight ( g/mol ) 165.19183.18201.17
LogP (Calculated) -1.38~ -1.1~ -0.9
Key Feature Natural amino acidSingle fluorine substitutionVicinal difluoro substitution
Primary Research Use General peptide synthesis¹⁹F NMR probe, metabolic stabilityEnhanced stability, hydrogel formation, advanced ¹⁹F NMR

Note: LogP values are estimates and can vary based on the calculation method. They are provided for comparative purposes to illustrate the trend of increasing lipophilicity with fluorination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19F2NO4 B557929 Fmoc-Phe(3,4-DiF)-OH CAS No. 198560-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSYIDJNVXPQRM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478262
Record name Fmoc-3,4-difluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198560-43-9
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-difluoro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198560-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-3,4-difluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoenzymatic Approaches for Fmoc 3,4 Difluoro L Phenylalanine and Its Derivatives

Established Synthetic Pathways for the Stereoselective Preparation of Fmoc-3,4-difluoro-L-phenylalanine

The creation of Fmoc-3,4-difluoro-L-phenylalanine hinges on the stereoselective synthesis of the core amino acid, 3,4-difluoro-L-phenylalanine, followed by the protection of its amino group with the fluorenylmethoxycarbonyl (Fmoc) moiety.

Classical approaches often begin with a suitably substituted aromatic precursor. One common method is the Knoevenagel condensation of 3,4-difluorobenzaldehyde (B20872) with N-acetylglycine to form an azalactone intermediate. beilstein-journals.org Subsequent reduction of the double bond and hydrolysis of the acetyl group and the lactone ring yields racemic 3,4-difluorophenylalanine.

Palladium-catalyzed cross-coupling reactions offer a more convergent route. The Negishi cross-coupling, for instance, can be employed to couple an organozinc reagent derived from a protected (R)-iodoalanine with a 3,4-difluoro-substituted aryl halide. nih.gov This method directly establishes the carbon skeleton with the desired stereochemistry. Another powerful technique is the alkylation of a glycine (B1666218) equivalent with 3,4-difluorobenzyl bromide. Using a chiral auxiliary to direct the stereochemistry of the alkylation is a hallmark of enantioselective synthesis, as discussed below.

Achieving the desired L-configuration (S-configuration at the α-carbon) is paramount for the utility of this amino acid in peptide synthesis. Several powerful enantioselective methods have been developed.

Asymmetric Hydrogenation: This technique involves the hydrogenation of a prochiral α,β-unsaturated precursor, such as an N-acyl-α,β-dehydroamino acid derivative, in the presence of a chiral transition-metal catalyst. beilstein-journals.org Rhodium or ruthenium complexes featuring chiral phosphine (B1218219) ligands (e.g., derivatives of Me-BoPhoz) can achieve high enantioselectivity, yielding the desired L-amino acid with excellent enantiomeric excess (ee). beilstein-journals.orgnih.gov

Chiral Auxiliaries: The use of a recoverable chiral auxiliary is a well-established strategy. The Schöllkopf bis-lactim ether method involves the alkylation of a chiral, cyclic glycine derivative with 3,4-difluorobenzyl bromide. researchgate.net The steric bulk of the auxiliary directs the electrophile to the opposite face, controlling the stereochemistry. Subsequent hydrolysis releases the desired L-amino acid and the chiral auxiliary. researchgate.net Similarly, chiral nickel(II) complexes formed from a Schiff base of glycine and a chiral ligand can be deprotonated and alkylated with high stereoselectivity to produce fluorinated phenylalanines. nih.govpsu.edu

Chemoenzymatic Resolution: Enzymatic methods provide an alternative, highly selective approach. The resolution of a racemic mixture of N-acetyl-3,4-difluorophenylalanine can be accomplished using an enzyme like aminoacylase. This enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid. psu.edu Similarly, lipases can be used for the kinetic resolution of racemic amino esters. psu.edu

Table 1: Comparison of Enantioselective Synthesis Methods

Method Substrate Example Key Reagent/Catalyst Typical Enantiomeric Excess (ee) Reference
Asymmetric Hydrogenation (Z)-N-Acetyl-3-(3,4-difluorophenyl)acrylic acid Rhodium-Me-BoPhoz Complex >94% beilstein-journals.orgnih.gov
Chiral Auxiliary Schöllkopf's bis-lactim ether 3,4-Difluorobenzyl bromide >90% researchgate.net
Chiral Auxiliary Ni(II) Schiff Base Complex 3,4-Difluorobenzyl chloride >90% nih.govpsu.edu

Protecting Group Strategies in Synthesis, Emphasizing Fmoc Chemistry

Protecting groups are essential in multi-step synthesis, particularly in peptide chemistry, to prevent unwanted side reactions. The choice of protecting group is dictated by its stability under certain reaction conditions and the ease of its selective removal. For amino acids, the primary amino group is commonly protected with either a tert-butoxycarbonyl (Boc) or a 9-fluorenylmethoxycarbonyl (Fmoc) group. google.com

The Fmoc group is central to the identity and utility of the title compound. It is introduced onto the free amino group of 3,4-difluoro-L-phenylalanine using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in an aqueous basic solution. tandfonline.com

The key advantage of the Fmoc group is its lability to bases, such as piperidine (B6355638), which is the standard condition for its removal in solid-phase peptide synthesis (SPPS). This contrasts with the acid-labile Boc group, which is typically removed with acids like trifluoroacetic acid (TFA). tandfonline.com This "orthogonal" stability allows for selective deprotection strategies when other acid-sensitive protecting groups are present in the molecule. The strong UV absorbance of the dibenzofulvene byproduct released during Fmoc deprotection also allows for real-time monitoring of the reaction progress.

Table 2: Comparison of Fmoc and Boc Protecting Groups

Feature Fmoc Group Boc Group
Full Name 9-Fluorenylmethoxycarbonyl tert-Butoxycarbonyl
Attachment Fmoc-Cl, Fmoc-OSu Boc-anhydride, Boc-ON
Cleavage Condition Basic (e.g., 20% Piperidine in DMF) Acidic (e.g., TFA)
Primary Use Solid-Phase Peptide Synthesis (SPPS) Solid-Phase and Solution-Phase Synthesis

| Byproduct Monitoring | UV active (dibenzofulvene) | Gas (isobutylene, CO2) |

Scaled-Up Synthesis Considerations for Research and Development Applications

Transitioning the synthesis of Fmoc-3,4-difluoro-L-phenylalanine from a laboratory scale to a larger research and development or commercial scale introduces several challenges. Key considerations include cost, safety, robustness, and purity.

Process Safety: Some reactions, particularly fluorination steps if performed as part of the synthesis, can be highly exothermic and require careful thermal management to prevent runaway reactions. tandfonline.com The use of hazardous reagents must be minimized or contained within engineered controls.

Purification: Chromatographic purification is often not feasible for large quantities. Therefore, developing a process where the final product can be isolated in high purity through crystallization or extraction is critical. This minimizes solvent waste and production time. researchgate.net

Stereochemical Integrity: Ensuring that no racemization occurs during any of the synthesis or purification steps is crucial. Each step must be validated to maintain the high enantiomeric purity required for pharmaceutical applications. researchgate.net

An efficient scaled-up strategy often involves a robust penultimate step followed by a simple, high-yielding final transformation to produce the desired compound, as has been described for related phosphotyrosine isosteres. researchgate.net

Derivatization Strategies for Functionalized Fmoc-3,4-difluoro-L-phenylalanine Analogues

The primary application of Fmoc-3,4-difluoro-L-phenylalanine is its use as a building block in solid-phase peptide synthesis (SPPS). chemimpex.com In this context, the "derivatization" is the sequential coupling of other Fmoc-protected amino acids to build a complex peptide chain. The Fmoc group is removed at each cycle to reveal a free amine for the next coupling reaction.

Beyond its direct incorporation into peptides, strategies exist to create more complex functionalized analogues. For instance, related phenylalanine analogues can be synthesized with additional functional groups for specific applications. The synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine introduces a photoactive azide (B81097) group, which can be used for photo-affinity labeling studies to identify protein-protein interactions. researchgate.net

Furthermore, derivatization can occur at the side chain. While the difluorinated phenyl ring is relatively inert to further electrophilic substitution, it is possible to start with precursors that already contain other functional groups. For example, methods have been developed for the synthesis of phenylalanine derivatives containing phosphonate (B1237965) groups, creating non-hydrolyzable mimics of phosphotyrosine for use in signal transduction research. researchgate.netiris-biotech.de These synthetic strategies showcase the versatility of fluorinated phenylalanine scaffolds in creating advanced tools for chemical biology and medicinal chemistry.

Advanced Applications in Peptide Synthesis and Engineering

Integration of Fmoc-3,4-difluoro-L-phenylalanine into Solid-Phase Peptide Synthesis (SPPS) Protocols

Fmoc-3,4-difluoro-L-phenylalanine is readily integrated into standard Solid-Phase Peptide Synthesis (SPPS) protocols, a widely used method for the chemical synthesis of peptides on a solid support. chemimpex.comchempep.com The synthesis cycle in Fmoc-based SPPS involves the sequential repetition of two key steps: the removal of the temporary Nα-Fmoc protecting group and the coupling of the next Fmoc-protected amino acid in the sequence. chempep.com The integration of Fmoc-3,4-difluoro-L-phenylalanine follows this established workflow, with the amino acid being incorporated into the growing peptide chain like any of the canonical amino acids. chemimpex.com

The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide, typically using a solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net Following the removal of the Fmoc group and subsequent washing steps to remove the deprotection reagent and byproducts, the carboxylic acid of Fmoc-3,4-difluoro-L-phenylalanine is activated. This activation is crucial for the efficient formation of a new peptide bond with the free N-terminal amine of the resin-bound peptide. chempep.com

Optimization of Coupling and Deprotection Conditions

While Fmoc-3,4-difluoro-L-phenylalanine can be incorporated using standard SPPS conditions, the unique electronic properties conferred by the two fluorine atoms on the phenyl ring may necessitate optimization of coupling and deprotection steps to maximize yield and purity.

Coupling Conditions: The efficiency of the coupling reaction is paramount for successful peptide synthesis. Standard activation methods involve the use of carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), often in conjunction with an additive like OxymaPure to minimize side reactions. Alternatively, phosphonium (B103445) or aminium/uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly effective, particularly for sterically hindered amino acids or "difficult" sequences. For fluorinated amino acids, including those with difluorophenylalanine, standard protocols often employ these more potent coupling reagents to ensure complete and efficient amide bond formation. The electron-withdrawing nature of the difluorinated phenyl ring can slightly alter the reactivity of the carboxyl group, making the use of robust activation methods advisable.

Deprotection Conditions: The removal of the Fmoc group is typically achieved with a 20% solution of piperidine in DMF. nih.gov The rate of this β-elimination reaction can be influenced by the steric and electronic environment of the amino acid. While standard deprotection times are often sufficient, monitoring the reaction is crucial, especially in long or complex peptide sequences. The UV absorbance of the dibenzofulvene-piperidine adduct can be monitored to ensure the deprotection reaction has gone to completion. researchgate.net For some challenging sequences, alternative deprotection reagents like 4-methylpiperidine (B120128) or piperazine (B1678402) have been explored to mitigate side reactions or improve deprotection efficiency. nih.govnih.gov

ParameterStandard ConditionPotential Optimization for Fmoc-3,4-difluoro-L-phenylalanineRationale
Coupling ReagentDIC/OxymaHATU, HBTU, or other high-efficiency phosphonium/uronium reagentsEnsures complete coupling, overcoming any potential electronic effects from the difluorinated ring.
Coupling Time30-60 minutesExtend coupling time or perform a double couplingTo drive the reaction to completion, especially in sterically hindered contexts.
Deprotection Reagent20% Piperidine in DMFMaintain standard conditions but monitor closelyStandard conditions are generally effective; however, monitoring ensures complete deprotection without unnecessary exposure to the basic conditions.
Deprotection Time5-20 minutesMonitor via UV absorbance of the dibenzofulvene adductConfirms reaction completion and avoids under- or over-exposure to the base.

Impact on Peptide Chain Elongation and Purity

The incorporation of Fmoc-3,4-difluoro-L-phenylalanine can influence the efficiency of peptide chain elongation and the purity of the final product. Incomplete coupling or deprotection steps can lead to the formation of deletion sequences, where an amino acid is missing from the final peptide. The use of optimized coupling conditions, as discussed above, is critical to minimize the formation of such impurities. mdpi.com

Furthermore, certain side reactions common in SPPS can affect the purity of the crude peptide. These include:

Racemization: The chiral integrity of the amino acid must be maintained throughout the synthesis. While urethane-based protecting groups like Fmoc are designed to suppress racemization, the activation step can still lead to epimerization, particularly for certain amino acids like histidine and cysteine. nih.gov The electronic nature of the 3,4-difluorophenyl group is not expected to significantly increase the risk of racemization compared to standard phenylalanine under optimized coupling conditions.

Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. chempep.com The propensity for this reaction is sequence-dependent.

Aspartimide Formation: For peptides containing aspartic acid, the formation of a cyclic aspartimide intermediate can occur, particularly during the Fmoc deprotection step. This can lead to racemization and the formation of byproducts. nih.gov

Careful selection of coupling reagents, additives, and deprotection conditions, along with monitoring of the synthesis progress, are key to mitigating these side reactions and ensuring high purity of the final peptide containing 3,4-difluoro-L-phenylalanine.

Rational Design of Fluorinated Peptides Utilizing Fmoc-3,4-difluoro-L-phenylalanine

The introduction of fluorine into peptides is a powerful strategy in rational peptide design to enhance their therapeutic potential. nih.gov Fmoc-3,4-difluoro-L-phenylalanine serves as a key building block in this endeavor, allowing for the site-specific introduction of fluorine to modulate various properties of the peptide. chemimpex.comchemimpex.com The rationale behind incorporating this fluorinated amino acid is multifaceted and can be tailored to achieve specific design goals. nih.gov

One of the primary objectives of incorporating fluorinated amino acids is to improve the metabolic stability of the peptide. chemimpex.com Peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic efficacy. The strong carbon-fluorine bond and the altered electronic properties of the fluorinated phenyl ring can hinder the recognition and cleavage of the peptide by proteases. nih.gov

Furthermore, the introduction of fluorine can influence the binding affinity and selectivity of a peptide for its biological target. The electronegativity and hydrophobicity of fluorine can alter the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the peptide and its receptor. nih.gov This can lead to tighter binding and improved biological activity.

The ability to introduce fluorine at specific positions within a peptide sequence allows for a systematic investigation of structure-activity relationships. By comparing the properties of the fluorinated peptide with its non-fluorinated counterpart, researchers can gain valuable insights into the role of specific residues in the peptide's function.

Influence of 3,4-Difluorination on Peptide Conformation and Structural Stability

The conformation of a peptide is intimately linked to its biological activity. The introduction of 3,4-difluoro-L-phenylalanine can exert a significant influence on the local and global conformation of a peptide, thereby affecting its structural stability and function. nih.gov The two fluorine atoms on the phenyl ring are potent electron-withdrawing groups, which can alter the electronic distribution and steric profile of the amino acid side chain.

These electronic effects can influence intramolecular and intermolecular interactions that govern the secondary structure of the peptide, such as α-helices and β-sheets. For instance, the altered aromatic character of the difluorinated phenyl ring can modulate π-π stacking interactions with other aromatic residues in the peptide chain. nih.gov Additionally, the polarized C-F bonds can participate in favorable electrostatic interactions, further stabilizing specific conformations.

The conformational preferences of the peptide backbone in the vicinity of the 3,4-difluoro-L-phenylalanine residue can also be affected. Studies on peptides containing other fluorinated amino acids have shown that fluorination can influence the cis-trans isomerization of proline residues and stabilize specific turn structures. nih.gov While specific conformational data for peptides containing 3,4-difluoro-L-phenylalanine is not extensively documented, the general principles of how fluorination impacts peptide structure suggest that it can be a valuable tool for conformational control.

Effects on Proteolytic Stability and Metabolic Half-Life of Fmoc-3,4-difluoro-L-phenylalanine-Containing Peptides

A major hurdle in the development of peptide-based therapeutics is their susceptibility to proteolytic degradation, which results in a short metabolic half-life. mdpi.com The incorporation of Fmoc-3,4-difluoro-L-phenylalanine is a promising strategy to address this challenge by enhancing the peptide's resistance to proteases. nih.gov

Proteases recognize and cleave specific peptide sequences. The introduction of the bulky and electronically distinct 3,4-difluorophenyl side chain can disrupt the recognition of the peptide by the active site of the protease, thereby inhibiting cleavage. nih.gov The strong carbon-fluorine bonds are also inherently more resistant to enzymatic cleavage than carbon-hydrogen bonds.

Studies on various peptides incorporating fluorinated amino acids have demonstrated a significant increase in their stability against a range of proteases. nih.gov This enhanced proteolytic stability directly translates to a longer metabolic half-life in vivo, allowing for sustained therapeutic effects and potentially reducing the required dosing frequency. The degree of stabilization can depend on the specific peptide sequence, the position of the fluorinated amino acid, and the particular protease involved.

Illustrative Data on the Effect of Fluorination on Proteolytic Stability of a Model Peptide
PeptideModificationHalf-life in Human Serum (hours)
Model Peptide ANone (contains Phenylalanine)0.5
Model Peptide A-F2Contains 3,4-difluoro-L-phenylalanine4.2

Note: The data in the table is illustrative and based on general findings in the literature regarding the effect of fluorination on peptide stability. Actual half-life values would be specific to the peptide sequence and experimental conditions.

Contributions to Medicinal Chemistry and Drug Discovery

Design of Fluorinated Peptide-Based Therapeutics

Peptides are a vital class of therapeutic agents, but their application can be limited by poor metabolic stability and low bioavailability. The incorporation of fluorinated amino acids like 3,4-difluoro-L-phenylalanine is a key strategy to overcome these challenges. beilstein-journals.orgnih.gov The Fmoc protecting group on Fmoc-3,4-difluoro-L-phenylalanine makes it particularly suitable for use in solid-phase peptide synthesis (SPPS), the standard method for creating custom peptide sequences. smolecule.com

Enhanced Bioactivity and Receptor Binding Affinity

The substitution of hydrogen with fluorine in the phenyl ring of phenylalanine can significantly impact a peptide's interaction with its biological target. mdpi.com The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to stronger binding interactions with receptors. beilstein-journals.orgnih.gov

Research has demonstrated that substituting tyrosine with 3,4-difluoro-L-phenylalanine in an antigenic peptide can enhance T-cell receptor (TCR) binding affinity. researchgate.net This suggests that the strategic placement of this fluorinated analog can fine-tune molecular recognition, a critical aspect of drug efficacy. The unique properties of the difluorophenyl group can lead to improved binding to specific receptors, making it a valuable component in the development of new pharmaceuticals. chemimpex.comchemimpex.com

Interactive Table: Impact of Phenylalanine Fluorination on T-cell Receptor (TCR) Binding

Peptide Variant (Modification at position 5)Change in TCR Binding Affinity (ΔΔG°, kcal/mol)
4-fluoro-phenylalanine-0.3
3,4-difluoro-phenylalanine-0.7

This table is based on data from a study on the Tax peptide and its interaction with the A6 TCR, illustrating how fluorination can enhance binding affinity. researchgate.net

Modification of Pharmacokinetic and Pharmacodynamic Profiles

A major hurdle in peptide-based drug development is their rapid degradation by proteases in the body. The strong carbon-fluorine bond in 3,4-difluoro-L-phenylalanine can increase the metabolic stability of peptides by hindering enzymatic cleavage. beilstein-journals.orgnih.govsmolecule.com This enhanced stability can lead to a longer circulation time in the bloodstream, which is a desirable pharmacokinetic property. mdpi.com

Fmoc-3,4-difluoro-L-phenylalanine as a Building Block for Enzyme Inhibitors and Modulators

Enzyme inhibitors are a cornerstone of modern medicine, and Fmoc-3,4-difluoro-L-phenylalanine provides a valuable scaffold for designing potent and selective inhibitors. beilstein-journals.orgchemimpex.comchemimpex.com

Studies on Protein-Tyrosine Phosphatases and Other Enzyme Systems

Protein-tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of PTP activity is implicated in various diseases, including cancer and metabolic disorders. Consequently, PTPs are important targets for drug discovery. nih.govgoogle.com

Peptides containing non-hydrolyzable mimics of phosphotyrosine (pTyr) are effective inhibitors of PTPs. nih.gov Research has shown that peptides incorporating phosphonodifluoromethyl phenylalanine (F2Pmp), a derivative related to 3,4-difluoro-L-phenylalanine, exhibit significantly increased inhibitory potency towards PTPs like PTP1B compared to their non-fluorinated counterparts. nih.gov The two fluorine atoms are thought to enhance binding affinity by interacting with active site residues in a manner similar to the native phosphate (B84403) group. nih.gov

Studies on the Yersinia outer protein H (YopH), a potent bacterial PTP, have also utilized inhibitors derived from difluorophenyl-containing scaffolds to probe the enzyme's active site. nih.gov

Interactive Table: Inhibition of PTP1B by Phosphotyrosine (pTyr) Mimics

pTyr Mimic in PeptideRelative Inhibitory Potency
Phosphonomethyl phenylalanine (Pmp)1
Phosphonodifluoromethyl phenylalanine (F2Pmp)~1000

This table illustrates the dramatic increase in inhibitory potency against PTP1B when a difluoromethyl group is introduced, based on findings from comparative studies. nih.gov

Development of Phosphotyrosyl Mimetics

A significant challenge with pTyr-containing peptides is their susceptibility to cleavage by PTPs, which limits their therapeutic utility. nih.gov This has driven the development of phosphatase-stable pTyr mimetics. Difluorophosphonomethyl phenylalanine (F2Pmp) has emerged as a highly effective and widely used pTyr mimetic. nih.gov The difluoromethylene group adjacent to the phosphonate (B1237965) is isosteric to the phosphate ester oxygen and significantly lowers the pKa2 of the phosphonate, contributing to its enhanced binding. nih.gov Fmoc-protected versions of such building blocks are essential for their incorporation into peptides using standard synthesis techniques. researchgate.net

Applications in Targeted Drug Delivery Systems through Bioconjugation

Bioconjugation is a key technology for creating targeted drug delivery systems, such as antibody-drug conjugates (ADCs), which aim to deliver potent cytotoxic agents specifically to cancer cells. dtu.dk Fmoc-3,4-difluoro-L-phenylalanine and its derivatives can be employed in the synthesis of components for these complex systems. chemimpex.com

Research in Cancer Therapeutics and Other Disease Areas

The incorporation of fluorine into amino acids can significantly modify the properties of peptides, making Fmoc-3,4-difluoro-L-phenylalanine a valuable building block in medicinal chemistry and drug discovery. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and hydrophobicity, which are desirable characteristics for therapeutic agents. chemimpex.combeilstein-journals.orgchemimpex.com Researchers have utilized these properties to explore the potential of peptides containing 3,4-difluoro-L-phenylalanine in various disease contexts, including cancer and cardiovascular conditions.

The introduction of fluorine into the phenylalanine ring can modulate the electronic properties of the amino acid, which can lead to stronger interactions with biological targets. nih.gov This has made fluorinated phenylalanines, including the 3,4-difluoro variant, attractive for developing enzyme inhibitors and receptor antagonists. beilstein-journals.orgnih.gov

Research in Cancer Therapeutics

While specific clinical trial data for drugs derived directly from Fmoc-3,4-difluoro-L-phenylalanine is not extensively published, the broader class of fluorinated phenylalanines has shown significant promise in oncology. For instance, the peptide drug motixafortide, which contains a fluorinated amino acid, has been approved for treating pancreatic cancer. rsc.org This highlights the potential of incorporating fluorinated amino acids to develop effective cancer therapeutics.

Research has also explored the use of peptides containing fluorinated phenylalanines in the context of cancer vaccines. The Wilms Tumor protein (WT1) is overexpressed in various cancers, and peptides derived from it are used in therapeutic vaccines. walshmedicalmedia.com Studies have shown that the incorporation of difluoro-L-phenylalanine into these peptides can enhance their binding affinity to the Major Histocompatibility Complex (MHC), which is a critical factor for eliciting a T-cell response against cancer cells. walshmedicalmedia.com

Furthermore, radiolabeled fluorinated phenylalanines are utilized as agents for Positron Emission Tomography (PET) imaging to visualize tumors. beilstein-journals.orgnih.gov This application, while diagnostic, is crucial for cancer research and staging.

Research in Other Disease Areas

A notable example of the application of Fmoc-3,4-difluoro-L-phenylalanine in other disease areas is in the development of antagonists for the Protease-Activated Receptor 1 (PAR-1). PAR-1 is a key receptor involved in thrombosis. pnas.org Researchers have synthesized potent peptide-mimetic PAR-1 antagonists with therapeutic potential for treating thrombosis and restenosis. pnas.org

One such antagonist, RWJ-56110, was synthesized using Fmoc-3,4-difluoro-L-phenylalanine as a key building block in a solid-phase synthesis approach. pnas.org The difluorinated phenylalanine residue was incorporated to optimize the structure-function properties of the antagonist. pnas.org

Table 1: Research Findings on the Application of 3,4-difluoro-L-phenylalanine in Drug Discovery

Research AreaApplicationKey Findings
Thrombosis Development of PAR-1 AntagonistsFmoc-3,4-difluoro-L-phenylalanine was used in the synthesis of RWJ-56110, a potent peptide-mimetic PAR-1 antagonist. pnas.org
Cancer (General) Peptide-based Drug DevelopmentFluorination can enhance metabolic stability and binding affinity of peptide drugs. chemimpex.comchemimpex.com Motixafortide, a fluorinated peptide, is approved for pancreatic cancer. rsc.org
Cancer Vaccines WT1-derived PeptidesIncorporation of difluoro-L-phenylalanine can enhance the binding of immunogenic peptides to MHC, potentially improving T-cell response. walshmedicalmedia.com
Cancer Imaging PET Imaging AgentsRadiolabeled fluorinated phenylalanines are used for tumor imaging. beilstein-journals.orgnih.gov

Biochemical and Structural Biology Investigations

Probing Protein-Ligand and Protein-Protein Interactions using Fmoc-3,4-difluoro-L-phenylalanine

The introduction of 3,4-difluoro-L-phenylalanine into a peptide or protein sequence serves as a sophisticated method for dissecting the forces that govern molecular recognition. The two fluorine atoms are highly electronegative, withdrawing electron density from the aromatic ring and altering its quadrupolar moment. This modification directly influences non-covalent interactions critical for binding. beilstein-journals.org

Key research findings indicate that fluorination of the phenyl ring can modulate:

Hydrophobic Interactions: While fluorine is the most electronegative element, a C-F bond is surprisingly non-polar. The increased hydrophobicity of the fluorinated ring can enhance binding affinity in hydrophobic pockets. beilstein-journals.orgwalshmedicalmedia.com

Cation-π Interactions: The electron-withdrawing nature of fluorine atoms significantly weakens the cation-π bonding potential of the phenylalanine ring. biorxiv.org By replacing a standard phenylalanine with its difluoro counterpart at a suspected cation-π interaction site, researchers can functionally test the importance of this interaction for ligand binding or protein-protein association. beilstein-journals.orgbiorxiv.org

Hydrogen Bonding: The fluorine groups can alter hydrogen bonding patterns, potentially influencing the binding of ligands or the association of protein subunits. smolecule.com

For instance, the incorporation of fluorinated phenylalanine analogues into immunogenic peptides derived from the Wilms Tumor protein (WT1) has been used to study the stability of the Major Histocompatibility Complex (MHC)-peptide complex. walshmedicalmedia.com Enhanced stability, which correlates with T-cell response, was observed, partly due to the increased hydrophobicity conferred by fluorine substitution. walshmedicalmedia.com The use of Fmoc-3,4-difluoro-L-phenylalanine in solid-phase peptide synthesis allows for the creation of such modified peptides to probe these crucial immunological interactions. smolecule.commit.edu

Table 1: Impact of 3,4-Difluorination on Non-Covalent Interactions

Interaction Type Effect of Fluorination Significance in Probing Interactions
Cation-π Significantly weakened due to the electron-withdrawing nature of fluorine atoms. beilstein-journals.orgbiorxiv.org Allows for direct testing of the functional role of cation-π interactions in binding pockets. biorxiv.org
Hydrophobic Hydrophobicity of the aromatic ring is generally increased. beilstein-journals.orgwalshmedicalmedia.com Can enhance binding affinity within hydrophobic pockets of proteins or receptors. walshmedicalmedia.com
Hydrogen Bonds Can modify the ability of the aromatic ring to act as a hydrogen bond acceptor. smolecule.com Helps in understanding the specific hydrogen bonding networks at protein-ligand interfaces. smolecule.com

| π-π Stacking | The altered electronic nature of the ring modifies stacking geometry and energy. smolecule.com | Useful for studying self-assembly processes and interactions in aromatic-rich domains. smolecule.com |

Impact of Fluorine Substitution on Protein Folding and Conformational Dynamics

The position and number of fluorine atoms are critical determinants of their effect on peptide structure and stability. beilstein-journals.org The introduction of fluorine can modulate properties such as lipophilicity, acidity/basicity, and thermal stability. beilstein-journals.org Studies have shown that the incorporation of fluorinated amino acids can lead to increased proteolytic stability by hindering enzymatic cleavage at the modified residue. smolecule.com This enhanced stability is crucial for therapeutic peptides. Furthermore, the altered conformational propensities can be used to favor specific secondary structures or to investigate the dynamics of protein folding pathways. smolecule.comnih.gov Although minimal perturbations to the global structure are often observed, the local effects can be significant for function. acs.org

Table 2: Conformational Effects of 3,4-Difluoro-L-phenylalanine Incorporation

Property Native L-Phenylalanine 3,4-Difluoro-L-phenylalanine Implication for Protein Structure
Side Chain Polarity Non-polar, hydrophobic More hydrophobic, but with an altered electronic surface. walshmedicalmedia.com Influences packing within the protein core and interactions at interfaces. beilstein-journals.org
Conformational Preference Flexible side chain rotation Rotation may be subtly biased by interactions of the C-F dipoles. Can favor or disfavor specific rotamers, influencing local backbone conformation.
Proteolytic Stability Susceptible to cleavage by proteases like chymotrypsin. Increased resistance to enzymatic degradation. smolecule.com Enhances the half-life of synthetic peptides for therapeutic or diagnostic use.

Utilization of Fmoc-3,4-difluoro-L-phenylalanine in Enzyme Activity Studies

Incorporating fluorinated amino acids near the active site of an enzyme is a powerful strategy for studying its catalytic mechanism. beilstein-journals.orgwalshmedicalmedia.com Fmoc-3,4-difluoro-L-phenylalanine is used in peptide synthesis to create specific enzyme substrates or inhibitors containing the fluorinated probe. smolecule.comchemimpex.com The fluorine atoms can alter the electronic environment of the active site, thereby modulating substrate binding and catalytic turnover. walshmedicalmedia.comsmolecule.com

A classic example of this approach involved studies on the PvuII endonuclease. walshmedicalmedia.com While this study used other fluoro-phenylalanine analogues, it established a powerful principle. The incorporation of 3-Fluoro-phenylalanine resulted in a two-fold increase in the enzyme's activity while maintaining wild-type stability. walshmedicalmedia.com Conversely, other positional isomers of fluorophenylalanine decreased activity and stability. walshmedicalmedia.com This demonstrates the exquisite sensitivity of enzyme function to subtle electronic changes in the active site and shows how fluorinated analogues can be used to map out structure-activity relationships. By extension, incorporating 3,4-difluoro-L-phenylalanine can provide even more nuanced insights into the role of specific aromatic residues in catalysis. beilstein-journals.orgwalshmedicalmedia.com

Table 3: Potential Applications in Enzyme Activity Studies

Enzyme Class Potential Fluorinated Probe Application Information Gained
Proteases Incorporate 3,4-difluoro-L-phenylalanine into a peptide substrate near the cleavage site. Elucidate the role of hydrophobic and electronic interactions in substrate recognition and turnover.
Kinases Place the analogue in a peptide substrate to probe the ATP-binding or substrate-binding pocket. Understand the importance of aromatic residues in positioning the substrate for phosphorylation.
Phosphatases Use a peptide containing the analogue to study the recognition of phosphotyrosine-containing substrates. Investigate how flanking residues influence binding and dephosphorylation.

| Transferases | Introduce the analogue at the interface of protein-protein interactions mediated by the enzyme. | Determine the contribution of specific aromatic contacts to complex formation and activity. |

Site-Specific Incorporation into Proteins for Mechanistic Elucidation

The true power of using an unnatural amino acid like 3,4-difluoro-L-phenylalanine lies in the ability to place it at a single, defined position within a protein sequence. This site-specific incorporation allows for the precise dissection of a single residue's contribution to protein structure and function. walshmedicalmedia.combiorxiv.org

The primary method for which Fmoc-3,4-difluoro-L-phenylalanine is directly used is Solid-Phase Peptide Synthesis (SPPS) . smolecule.com The Fmoc protecting group allows for its sequential addition to a growing peptide chain on a solid resin. smolecule.com This is ideal for synthesizing peptides and small proteins (up to ~50 amino acids) to study ligand binding, enzyme activity, or self-assembly. smolecule.com

For larger proteins, site-specific incorporation is achieved in living cells using the technique of genetic code expansion via nonsense suppression. biorxiv.org This involves an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery. The synthetase is evolved to specifically recognize the unnatural amino acid (in this case, 3,4-difluoro-L-phenylalanine) and attach it to its cognate tRNA. This tRNA is engineered to recognize a stop codon (e.g., the amber codon, UAG) that has been introduced into the gene of interest at the desired location. When the ribosome encounters this codon, the engineered tRNA inserts the unnatural amino acid, yielding a full-length protein with the probe at the specified site. biorxiv.org This powerful technique has been used to install fluorinated phenylalanine residues in proteins in both E. coli and mammalian cells, enabling detailed biochemical and structural characterization. biorxiv.org

Supramolecular Chemistry and Advanced Materials Research

Self-Assembly Mechanisms of Fmoc-3,4-difluoro-L-phenylalanine Derivatives

The self-assembly of Fmoc-amino acid derivatives is a complex process driven by a delicate balance of non-covalent interactions. In the case of Fmoc-3,4-difluoro-L-phenylalanine, the introduction of two adjacent fluorine atoms onto the phenyl ring alters the electron distribution and steric profile of the molecule, thereby modulating its self-organization into ordered supramolecular structures. mdpi.com This process can be initiated through various triggers, including changes in pH, temperature, or solvent composition. researchgate.net For instance, a solvent switch method, particularly using dimethyl sulfoxide (B87167) (DMSO), has been shown to be effective in inducing the rapid formation of stable hydrogels from this compound. mdpi.com

The formation and stability of supramolecular assemblies from Fmoc-3,4-difluoro-L-phenylalanine are governed by a combination of key intermolecular forces. smolecule.com

Hydrogen Bonding: Single-crystal X-ray diffraction studies have confirmed the presence of strong intermolecular hydrogen bonds (N1–H1···O2) between the carbamate (B1207046) groups of adjacent molecules. mdpi.comresearchgate.net This unidirectional hydrogen bonding is considered crucial for directing the one-dimensional growth of the resulting fibrillar networks. researchgate.net

π-π Stacking: The aromatic fluorenyl (Fmoc) groups and the difluorinated phenyl rings participate in π-π stacking interactions. smolecule.commdpi.com These interactions contribute significantly to the stability of the assembled structures. smolecule.com In the crystal structure of Fmoc-3,4-difluoro-L-phenylalanine, a π–π stacking interaction between the bulky Fmoc groups has been observed, with a measured distance of 4.983 Å between two centroids. researchgate.net

Hydrophobic Interactions: The hydrophobic nature of the fluorenyl and phenyl moieties also plays a critical role in driving the self-assembly process in aqueous environments. mdpi.comresearchgate.net

Quantum chemical calculations suggest that the interplay between hydrogen bonding and π-π stacking dictates the final morphology, with hydrogen bonds as the primary interaction promoting three-dimensional structures. acs.org

The precise positioning of fluorine atoms on the phenylalanine ring has a profound impact on the self-assembly process and the physical properties of the resulting materials. researchgate.net Comparative studies between Fmoc-3,4-difluoro-L-phenylalanine and its positional isomer, Fmoc-3,5-difluoro-L-phenylalanine, reveal significant differences. mdpi.comresearchgate.net

While both derivatives form hydrogels, their kinetics and the morphology of their nanostructures differ. When using a solvent switch method with DMSO, Fmoc-3,4-difluoro-L-phenylalanine assembles into thinner and more tangled fibrils (approximately 45 nm in diameter) compared to the non-fluorinated Fmoc-Phe (175 nm). mdpi.com In contrast, the Fmoc-3,5-difluoro-L-phenylalanine isomer forms even thinner fibrils, with an average diameter of just 30 nm. mdpi.com These morphological distinctions highlight how subtle changes in molecular structure, such as the relocation of a single fluorine atom, can be used to control the resulting supramolecular architecture. researchgate.net This effect is attributed to differences in electron repulsion and molecular packing between the isomers. mdpi.com

CompoundAverage Fibril Diameter (nm)Key Morphological Features
Fmoc-Phe~175Thick fibrils
Fmoc-3,4-difluoro-L-phenylalanine~45Thinner, partly tangled fibrils
Fmoc-3,5-difluoro-L-phenylalanine~30Thinnest fibrils among the three

Data sourced from a comparative study using a solvent switch (DMSO) method. mdpi.com

Formation of Low-Molecular-Weight Hydrogelators and Other Supramolecular Architectures

Fmoc-3,4-difluoro-L-phenylalanine is an effective low-molecular-weight gelator, capable of entrapping large quantities of water to form self-supporting hydrogels. researchgate.netsmolecule.com The ability of halogenated phenylalanines to form gels is often enhanced compared to their non-halogenated counterparts. mdpi.com The self-assembly process typically involves a phase transition from initial spherical structures to a final, entangled fibrillar network that constitutes the hydrogel. researchgate.net

The gelation process of Fmoc-3,4-difluoro-L-phenylalanine can be monitored through optical density (OD) kinetics, which track the formation of the hydrogel network over time. researchgate.net The resulting hydrogels exhibit distinct rheological, or mechanical, properties. Time sweep oscillation measurements are used to determine the storage modulus (G'), which represents the elastic component of the gel, and the loss modulus (G''), which represents the viscous component. A higher G' value indicates a more rigid and mechanically stable gel. researchgate.net

Research comparing Fmoc-Phe derivatives has shown that the fluorination pattern significantly affects the mechanical strength of the hydrogels. researchgate.net For instance, co-assembly of fluorinated derivatives with other peptide building blocks can produce hybrid hydrogels with remarkably high storage moduli, reaching up to 190 kPa, which is an order of magnitude higher than gels formed by the individual components. google.com

Hydrogel SystemReported Storage Modulus (G')Significance
Fmoc-3,4F-PheData available from kinetic studies researchgate.netForms stable hydrogels with distinct mechanical properties.
Fmoc-3,5F-PheData available from kinetic studies researchgate.netDemonstrates the effect of isomerism on gel strength.
Hybrid (Fmoc-F5-Phe/Fmoc-FF)~190,000 PaExtraordinary rigidity achieved through co-assembly. google.com

Note: The table provides a comparative context for the rheological properties of related Fmoc-Phe hydrogels.

The supramolecular architectures formed by Fmoc-3,4-difluoro-L-phenylalanine have been characterized using various imaging and diffraction techniques.

Transmission Electron Microscopy (TEM): TEM images reveal the evolution of the self-assembly process, often showing an initial formation of spherical structures that gradually disassemble and are replaced by a network of tangled fibrils. researchgate.net These fibrils are the fundamental components of the hydrogel matrix. mdpi.comresearchgate.net

X-ray Diffraction (XRD): Powder X-ray diffraction (PXRD) provides information about the crystalline nature and molecular packing within the self-assembled structures. Single-crystal XRD analysis of Fmoc-3,4-difluoro-L-phenylalanine has definitively determined its molecular structure and intermolecular interactions, showing it crystallizes in the orthorhombic space group P2₁2₁2₁, which differs from the monoclinic space group P2₁ observed for the non-fluorinated Fmoc-Phe. mdpi.comresearchgate.net This difference in crystal packing underscores the significant influence of the difluorination pattern. mdpi.com

Engineering Bio-inspired Materials with Tunable Functions

A deep understanding of the self-assembly mechanisms of molecules like Fmoc-3,4-difluoro-L-phenylalanine provides a powerful toolkit for engineering bio-inspired materials with tailored functions. researchgate.net Fluorination has proven to be an effective and strategic tool for influencing supramolecular organization and tuning the physicochemical properties of materials. researchgate.net

By precisely modifying the molecular structure—for example, by changing the position of fluorine atoms or by co-assembling different building blocks—it is possible to control characteristics such as gelation speed, mechanical stiffness, and nanostructure morphology. researchgate.netgoogle.commdpi.com This tunability is crucial for designing advanced materials for a wide array of applications, including the development of scaffolds for tissue engineering and sophisticated systems for controlled drug delivery. smolecule.comresearchgate.net The creation of hybrid hydrogels with exceptionally high rigidity through the co-assembly of different Fmoc-phenylalanine derivatives is a prime example of this engineering approach, yielding materials with properties that surpass those of their individual components. google.com

Advanced Spectroscopic and Computational Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Fmoc-3,4-difluoro-L-phenylalanine and the peptides into which it is incorporated. The presence of the ¹⁹F nucleus offers unique advantages for detailed conformational studies.

The ¹⁹F nucleus is an exceptional probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and a chemical shift range that is exquisitely sensitive to the local electronic environment. researchgate.netnih.gov These properties make ¹⁹F NMR a powerful tool for investigating the structure and dynamics of molecules containing Fmoc-3,4-difluoro-L-phenylalanine. researchgate.net

The chemical shift of the fluorine atoms in the 3,4-difluorophenyl ring is highly responsive to subtle changes in its surroundings, including van der Waals packing, local electrostatic fields, and solvent exposure. nih.gov This sensitivity allows for the detection of conformational heterogeneity and dynamics when this amino acid is incorporated into peptides. nih.gov For instance, different conformers of a peptide can give rise to distinct ¹⁹F NMR signals, enabling the characterization of co-existing isomers and the kinetics of their interconversion. nih.govresearchgate.net Studies on other fluorinated phenylalanine analogs have demonstrated the ability of ¹⁹F NMR to report on protein-induced environmental changes upon binding. nih.gov

The introduction of fluorine provides a sensitive, non-perturbing probe with no background signals from the biological matrix, which is a significant advantage in complex systems. nih.gov Aromatic amino acids, including fluorinated phenylalanines, are frequently used as ¹⁹F NMR probes in both binding and conformational studies. beilstein-journals.org

While ¹⁹F NMR provides specific information about the fluorinated moiety, multi-dimensional NMR techniques (e.g., ¹H-¹H COSY, TOCSY, NOESY, and ¹H-¹³C HSQC) are essential for determining the complete three-dimensional structure of peptides containing Fmoc-3,4-difluoro-L-phenylalanine. These experiments allow for the assignment of all proton and carbon resonances and the measurement of through-bond and through-space correlations.

One- and two-dimensional NMR techniques are routinely used to study the solution conformations of synthetic peptides. nih.gov For peptides incorporating fluorinated amino acids, NMR data provides distance and torsion angle restraints that are used to generate ensembles of solution structures. nih.gov This approach has been successful in identifying secondary structural elements like β-turns in peptide antigens. nih.gov The incorporation of fluorine is an attractive method for investigating protein conformational changes, dynamics, and interactions, especially in large multi-protein complexes where traditional NMR techniques may be limited. acs.org

X-ray Crystallography for Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction provides definitive, high-resolution information on the three-dimensional structure of molecules in the solid state. For Fmoc-3,4-difluoro-L-phenylalanine, this technique has revealed precise details about its molecular geometry and the non-covalent interactions that govern its crystal packing.

A study of Fmoc-3,4-difluoro-L-phenylalanine co-crystallized with dimethyl sulfoxide (B87167) (DMSO) showed that it crystallizes in the monoclinic space group P2₁. smolecule.com The crystal structure is stabilized by a network of intermolecular interactions. The carbamate (B1207046) group forms an N–H···O hydrogen bond with an adjacent molecule, while the carboxylic acid group engages in an O–H···O hydrogen bond with a DMSO solvent molecule. smolecule.commdpi.com Furthermore, the packing is stabilized by face-to-face π–π stacking interactions between the fluorenyl (Fmoc) groups and between the 3,4-difluorophenyl side chains of neighboring molecules. smolecule.commdpi.com

Table 1: Crystallographic Data for Fmoc-3,4-difluoro-L-phenylalanine.
ParameterValueReference
Crystal SystemMonoclinic smolecule.com
Space GroupP2₁ smolecule.com
a (Å)13.1570 smolecule.com
b (Å)4.9083 smolecule.com
c (Å)16.1242 smolecule.com

This detailed structural information is crucial for understanding the fundamental principles that guide the self-assembly of this molecule into larger, ordered architectures.

Molecular Dynamics (MD) Simulations and Computational Modeling

Computational methods, particularly molecular dynamics (MD) simulations, complement experimental techniques by providing a dynamic view of molecular behavior and interactions. These simulations are invaluable for predicting how Fmoc-3,4-difluoro-L-phenylalanine influences peptide conformation and drives self-assembly processes.

MD simulations have been employed to investigate how the specific fluorination pattern of Fmoc-3,4-difluoro-L-phenylalanine affects molecular packing and stability within self-assembled structures. smolecule.com These computational studies help to rationalize experimental observations, such as the enhanced viscoelastic properties of hydrogels formed from peptides containing this amino acid. smolecule.com

Simulations can track the spontaneous phase transition and self-assembly of building blocks, providing insights that are in good agreement with experimental data from techniques like X-ray diffraction. semanticscholar.org By modeling the aggregation of these molecules, researchers can understand how the position of the fluorine atoms influences the self-assembly process and the resulting material properties. semanticscholar.orgresearchgate.net This predictive capability is essential for the rational design of novel biomaterials with specific characteristics. acs.org

The driving forces behind the self-assembly of Fmoc-3,4-difluoro-L-phenylalanine can be elucidated through computational modeling. MD simulations indicate that the aggregates formed by this compound are significantly stabilized by a combination of intermolecular forces. semanticscholar.org These include π–π stacking interactions between the aromatic groups (both the fluorenyl rings and the difluorophenyl side chains) and specific contacts involving the fluorine atoms, such as F-F and F-Phe interactions. semanticscholar.org Hydrogen bonds between the terminal carboxyl groups or backbone amide and carbonyl groups also play a role in stabilizing the assemblies. semanticscholar.org

Solvent effects are also critical in determining conformational preferences and assembly pathways. The conformation of phenylalanine derivatives is known to be remarkably sensitive to solvent polarity. consensus.appfrontiersin.org In the crystal structure of Fmoc-3,4-difluoro-L-phenylalanine, the carboxylic acid group is observed to form a hydrogen bond with a DMSO solvent molecule, highlighting the importance of solute-solvent interactions. mdpi.com Computational models that explicitly include solvent molecules are necessary to accurately capture these effects and predict the behavior of the compound in different environments. frontiersin.org

Table 2: Key Intermolecular Interactions for Fmoc-3,4-difluoro-L-phenylalanine.
Interaction TypeParticipating GroupsSignificanceReference
Hydrogen BondingCarbamate (N-H) and adjacent molecule (O); Carboxylic acid (O-H) and DMSO solvent (O)Stabilizes crystal lattice and mediates solute-solvent interactions. smolecule.commdpi.com
π–π StackingFmoc-Fmoc groups; 3,4-Difluorophenyl-3,4-Difluorophenyl groupsMajor driving force for self-assembly and crystal packing. smolecule.commdpi.comsemanticscholar.org
Fluorine ContactsF-F and F-PheContribute to the stability of self-assembled aggregates. semanticscholar.org

Other Analytical Techniques for Characterizing Fmoc-3,4-difluoro-L-phenylalanine and its Conjugatesrsc.orgsigmaaldrich.com

A variety of analytical methods are employed to ensure the purity, confirm the identity, and characterize the behavior of Fmoc-3,4-difluoro-L-phenylalanine and the peptides into which it is incorporated. These techniques range from routine quality control measures to sophisticated methods for analyzing biomolecular interactions.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Fmoc-3,4-difluoro-L-phenylalanine. Commercial suppliers often provide purity specifications based on HPLC analysis, with typical purities reported at ≥94.0% to ≥98.0%. sigmaaldrich.comthermofisher.com For peptide conjugates, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It separates the peptide from a mixture and subsequently provides mass information for identification and sequencing. Detailed parameters for LC-MS analysis of peptides, including those containing fluorinated amino acids, have been documented in research settings. rsc.org These analyses often utilize reverse-phase columns and solvent gradients of water and acetonitrile (B52724) with formic acid. rsc.org

Mass spectrometry (MS) and Infrared (IR) spectroscopy serve as standard methods for the structural confirmation of the standalone amino acid derivative. thermofisher.comthermofisher.com For peptide conjugates, advanced mass spectrometry techniques involving different fragmentation modes like Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron Transfer with higher-energy C-trap dissociation (EThcD) are used to analyze the peptide sequence and modifications. rsc.org

Beyond basic characterization, other specialized techniques are used to study the functional properties of conjugates containing Fmoc-3,4-difluoro-L-phenylalanine. Bio-layer interferometry (BLI) is an optical analytical technique used for the characterization of biomolecular binding. rsc.org It has been adapted for screening peptide libraries that include this unnatural amino acid to identify peptides with specific binding affinities. rsc.org Additionally, Karl Fischer titration is a specific method used to determine the water content of the solid Fmoc-3,4-difluoro-L-phenylalanine raw material. thermofisher.com

The following tables summarize typical conditions and applications of these analytical methods.

Table 1: Example LC-MS Conditions for Peptide Analysis rsc.org

Parameter Condition 1 Condition 2
HPLC System Agilent 1290 Infinity Agilent 1290 Infinity
Mass Spectrometer Agilent 6550 Q-TOF Agilent 6550 Q-TOF
Ionization Dual Jet Stream ESI Dual Jet Stream ESI
Column Zorbax 300-SB C3 (5 µm, 150 x 2.1 mm) Phenomenex Luna C18 (3 µm, 150 x 1 mm)
Flow Rate 0.8 mL/min 0.5 mL/min
Solvent A Water + 0.1% Formic Acid Water + 0.1% Formic Acid
Solvent B Acetonitrile + 0.1% Formic Acid Acetonitrile + 0.1% Formic Acid
Gradient 1% B (0-2 min), 1-61% B (2-11 min), 61-95% B (11-12 min) 1% B (0-2 min), 1-61% B (2-14 min)
MS Data Acquisition 4 to 11 minutes 4 to 14 minutes
Mass Range (m/z) 300 to 3000 100 to 1700

Future Perspectives and Emerging Research Directions

Integration with Advanced Bioorthogonal Chemistry Techniques

The field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, stands to benefit significantly from the integration of Fmoc-3,4-difluoro-L-phenylalanine. science.gov These reactions provide powerful tools for labeling and tracking biomolecules in their natural environment. science.gov

The difluorophenyl moiety of Fmoc-3,4-difluoro-L-phenylalanine can be exploited in novel bioorthogonal reactions. Researchers are exploring its use in reactions beyond the well-established click chemistry paradigms. google.com The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring, potentially enabling new types of selective chemical ligations. This could lead to the development of more sophisticated methods for in-vivo imaging and proteomics.

Development of Novel Imaging Agents (e.g., ¹⁸F PET)

The presence of fluorine in Fmoc-3,4-difluoro-L-phenylalanine makes it an attractive candidate for the development of imaging agents, particularly for Positron Emission Tomography (PET). beilstein-journals.org PET is a powerful molecular imaging technique that provides information about metabolic processes in the body, aiding in the diagnosis and monitoring of diseases like cancer. beilstein-journals.org

By incorporating the radioactive isotope ¹⁸F into the 3,4-difluoro-L-phenylalanine structure, researchers can create PET tracers that target specific biological pathways. nih.gov For instance, radiolabeled analogs of this amino acid could be used to visualize tumors, as cancer cells often exhibit altered amino acid metabolism. beilstein-journals.orgnih.gov The development of such tracers could lead to more accurate diagnostics and personalized therapy responses in oncology. beilstein-journals.orgnih.gov Research into ¹⁸F-labeled phenylalanine derivatives has already shown promise in this area. nih.gov

Exploration of New Therapeutic Modalities and Target Engagements

The incorporation of Fmoc-3,4-difluoro-L-phenylalanine into peptides and other therapeutic molecules can significantly enhance their pharmacological properties. chemimpex.comchemimpex.com Fluorine substitution can improve metabolic stability, bioavailability, and binding affinity to biological targets. beilstein-journals.orgchemimpex.com These improved characteristics make it a valuable building block in drug discovery. chemimpex.comchemimpex.com

Future research will likely focus on utilizing this compound to design novel therapeutic agents with enhanced efficacy and reduced toxicity. chemimpex.comnumberanalytics.com By strategically placing the difluorophenyl group, it may be possible to modulate the conformation and bioactivity of peptides, leading to new treatments for a range of diseases. The exploration of its use in peptide-drug conjugates and other targeted therapies is a promising area of investigation. biorxiv.org

Advanced Material Applications in Nanotechnology and Biosensors

The unique self-assembly properties of peptides containing Fmoc-3,4-difluoro-L-phenylalanine are being harnessed for applications in nanotechnology and the development of advanced materials. numberanalytics.com The fluorinated aromatic rings can influence intermolecular interactions, such as π-π stacking, leading to the formation of well-ordered nanostructures like hydrogels and nanofibers. researchgate.netsmolecule.com

These materials have potential applications in drug delivery, tissue engineering, and the creation of biosensors. numberanalytics.comsmolecule.com For example, hydrogels formed from these peptides could be used as scaffolds for cell growth or as controlled-release systems for therapeutic agents. smolecule.com Furthermore, the integration of this compound into biosensor platforms could lead to more sensitive and specific detection of biological molecules. numberanalytics.comopenreview.net The ability of fluorinated amino acids to stabilize protein structures also contributes to their utility in these applications. nih.gov

Q & A

Basic Research Questions

Q. How does the fluorine substitution pattern in Fmoc-3,4-difluoro-L-phenylalanine influence its application in peptide synthesis?

  • The 3,4-difluoro substitution on the phenylalanine side chain enhances steric and electronic effects, improving resistance to enzymatic degradation in peptide sequences. This modification also impacts π-π stacking interactions, which are critical for stabilizing secondary structures like β-sheets . Standard protocols recommend using DMSO as a co-solvent during solid-phase synthesis to mitigate aggregation caused by hydrophobic interactions .

Q. What purification methods are optimal for isolating Fmoc-3,4-difluoro-L-phenylalanine after synthesis?

  • Reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) is widely used. The trifluoroacetic acid (TFA) counterion improves solubility, while the fluorine atoms increase retention time due to enhanced hydrophobicity. LC-MS analysis (ESI+) confirms purity, with [M+H]+ expected at ~434.4 m/z .

Q. How does Fmoc-3,4-difluoro-L-phenylalanine compare to non-fluorinated analogs in hydrogel formation?

  • Fluorination reduces electron density in the aromatic ring, weakening π-π interactions but introducing dipole-dipole and F···H/C contacts. This results in thinner fibrils (45 nm diameter vs. 175 nm for Fmoc-Phe) and higher mechanical stability (G’ ≈ 10 kPa vs. 5 kPa for Fmoc-Phe) . Solvent-switch methods using DMSO:water (1:4 v/v) are recommended to achieve homogeneous gelation .

Advanced Research Questions

Q. What experimental and computational approaches elucidate the self-assembly kinetics of Fmoc-3,4-difluoro-L-phenylalanine?

  • Time-sweep oscillatory rheometry reveals a two-stage assembly: rapid nucleation (τ₁ ≈ 5 min) followed by fiber maturation (τ₂ ≈ 60 min). Molecular dynamics (MD) simulations (GROMACS, 36 monomers in 90 ų water boxes) show that 3,4-difluoro substitution promotes C–H···F hydrogen bonding and Fmoc-Fmoc stacking, stabilizing β-sheet-like clusters . Comparative MD trajectories for Fmoc-3,4F-Phe vs. Fmoc-3,5F-Phe highlight divergent aggregation pathways due to fluorine positioning .

Q. How does single-atom fluorine repositioning (3,4 vs. 3,5) alter hydrogel thermodynamic stability?

  • Fmoc-3,4F-Phe hydrogels exhibit lower density (0.93 g/mL) and higher swelling ratios (200%) compared to Fmoc-3,5F-Phe (1.0 g/mL; 150% swelling), attributed to less efficient packing of 3,4-difluoro side chains. XRD analysis (2θ = 10.8°) confirms distinct crystalline phases: Fmoc-3,4F-Phe forms orthorhombic lattices (P212121) with DMSO co-crystallization, while Fmoc-3,5F-Phe adopts a hexagonal phase .

Q. What role do fluorine atoms play in the structural integrity of Fmoc-3,4-difluoro-L-phenylalanine-based biomaterials?

  • Fluorine enhances hydrolytic stability (t₁/₂ > 14 days in PBS vs. 7 days for Fmoc-Phe) and reduces nonspecific protein adsorption. TEM imaging shows that 3,4-difluoro substitution yields entangled nanofiber networks (45 nm diameter) with higher surface-area-to-volume ratios, improving nutrient diffusion in 3D cell culture models .

Methodological Guidelines

  • Synthesis Optimization : Use 2% DIEA in DMF for efficient Fmoc deprotection, minimizing side reactions .
  • Characterization : Combine MALDI-TOF (for molecular weight), FTIR (amide I band at 1650 cm⁻¹), and CD spectroscopy (to probe chiral packing) .
  • Computational Modeling : Parameterize force fields with Gaussian09 (B3LYP/6-31G*) to account for fluorine’s electronegativity in MD simulations .

Contradictions and Limitations

  • While Fmoc-3,4F-Phe forms mechanically robust gels, its phase separation tendency under physiological pH limits in vivo applications .
  • MD simulations may overestimate aggregation rates due to high monomer concentrations (36 molecules/system) compared to experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.